N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Description

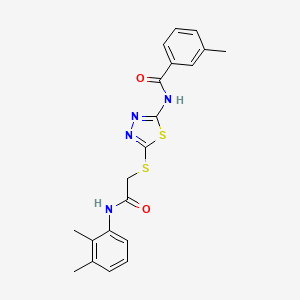

The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide belongs to the class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Structurally, it features a 1,3,4-thiadiazole core substituted with a 3-methylbenzamide group and a 2-((2,3-dimethylphenyl)amino)-2-oxoethylthio side chain. This combination of aromatic and heterocyclic components is designed to enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-6-4-8-15(10-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIKOUUZACZEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Thiadiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Benzamide Moiety : Enhances interaction with biological targets.

- Dimethylphenylamino Group : May contribute to its pharmacological properties.

Preliminary studies indicate that compounds with similar structures may exhibit anti-cancer properties by interacting with specific molecular targets. The proposed mechanisms include:

- Inhibition of Deubiquitylating Enzymes : This could impede tumor progression by affecting protein degradation pathways.

- Modulation of Enzyme Activity : Potential interactions with various enzymes involved in cellular processes.

Anticancer Properties

Research suggests that thiadiazole derivatives can have significant anticancer effects. For instance:

- Inhibition of Tumor Cell Proliferation : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, likely due to their ability to disrupt critical signaling pathways involved in cell growth and survival .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties:

- Broad Spectrum Activity : Studies indicate that 1,3,4-thiadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

- For example, compounds with similar scaffolds have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole against pathogens such as Staphylococcus aureus and Escherichia coli.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Olsen et al. (2018) | Identified cytostatic properties in 1,3,4-thiadiazole derivatives; suggested potential for anticancer activity. |

| Dogan et al. (2020) | Examined the effect of substitutions on antimicrobial activity; found promising results against various bacterial strains. |

| PMC (2017) | Highlighted the diverse biological activities of thiadiazole derivatives including antiviral and antiparasitic effects. |

Future Directions

Given the preliminary findings on the biological activities of this compound:

- Further Synthesis and Testing : Additional studies are needed to optimize synthesis methods and evaluate the pharmacological profiles in vivo.

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound will be crucial for understanding its therapeutic potential.

- Clinical Trials : Future research should aim at conducting clinical trials to assess efficacy and safety in human subjects.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide exhibit significant biological activities. These include:

- Antimicrobial Activity : Many thiadiazole derivatives show promising antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways, potentially acting as an inhibitor of monoamine oxidase (MAO), which is significant in the treatment of neurodegenerative diseases .

Medicinal Chemistry Applications

- Cancer Research : The compound's structural characteristics allow it to be evaluated as a potential lead compound for cancer therapy. Similar compounds have shown efficacy in inhibiting specific kinases involved in tumor growth .

- Neurological Disorders : As a potential MAO inhibitor, this compound could be investigated for its therapeutic effects on conditions like depression and anxiety disorders .

- Antioxidant Properties : Some studies highlight the antioxidant potential of thiadiazole derivatives, suggesting that this compound may help mitigate oxidative stress-related diseases.

Case Study 1: MAO Inhibition

In a study evaluating various thiadiazole derivatives for their MAO inhibitory activity, this compound demonstrated significant inhibition at low concentrations (IC50 values). This finding supports further investigation into its use as a therapeutic agent for mood disorders .

Case Study 2: Anticancer Activity

A series of novel benzamide derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited moderate to high potency against various cancer cell lines. This suggests a promising avenue for developing new cancer therapies based on this compound's structure .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects: Chlorinated aryl groups (e.g., 4-chlorobenzyl in 5e) correlate with moderate yields (74–82%) and lower melting points (132–140°C), possibly due to reduced crystallinity . Bulky fragments (e.g., triazinoquinazoline in 6.4) increase synthetic complexity but may enhance bioactivity .

Bioactivity Trends: Ethylthio and p-tolylamino groups (4y) significantly improve anticancer potency, suggesting that electron-donating substituents optimize target binding .

Limitations: Direct comparisons are hindered by varying assay models (e.g., bacterial vs. mammalian cells). Limited data on the target compound’s pharmacokinetics or toxicity necessitate further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.